![molecular formula C5H10ClNO3S B13074952 [Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H10ClNO3S. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is soluble in polar organic solvents but reacts with water, alcohols, and many amines.
準備方法
Synthetic Routes and Reaction Conditions
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride can be synthesized through the reaction of methanesulfonyl chloride with ethyl(methyl)carbamate under controlled conditions. The reaction typically involves the use of a non-nucleophilic base to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid moisture interference.
Industrial Production Methods
Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the safety and purity of the product.
化学反応の分析
Types of Reactions
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonates: Formed from the reaction with alcohols
Sulfonic Acids: Formed from oxidation reactions
Sulfides: Formed from reduction reactions
科学的研究の応用
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It is used in the modification of biomolecules for studying protein functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of [ethyl(methyl)carbamoyl]methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and other nucleophilic groups present in biomolecules and synthetic compounds. The pathways involved include nucleophilic substitution and addition reactions.
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the ethyl(methyl)carbamoyl group.
Ethanesulfonyl chloride: Similar in reactivity but has a different alkyl group.
Tosyl chloride: Similar in reactivity but has a toluene group instead of the methanesulfonyl group.
Uniqueness
[Ethyl(methyl)carbamoyl]methanesulfonyl chloride is unique due to the presence of both the ethyl(methyl)carbamoyl and methanesulfonyl groups, which provide distinct reactivity and functionalization capabilities. This makes it a versatile reagent in organic synthesis and various scientific research applications.
特性
分子式 |
C5H10ClNO3S |
|---|---|
分子量 |
199.66 g/mol |
IUPAC名 |
2-[ethyl(methyl)amino]-2-oxoethanesulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO3S/c1-3-7(2)5(8)4-11(6,9)10/h3-4H2,1-2H3 |
InChIキー |
WKQZEOFXFHRORR-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C(=O)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
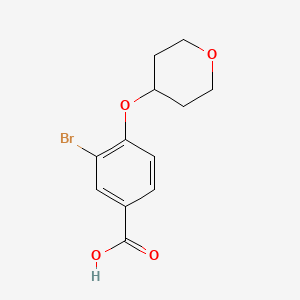
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
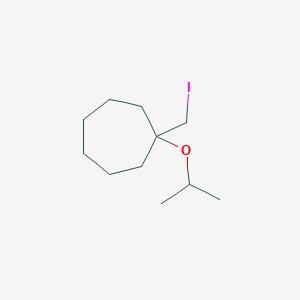
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
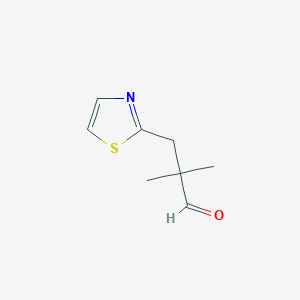
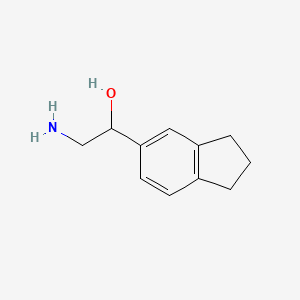
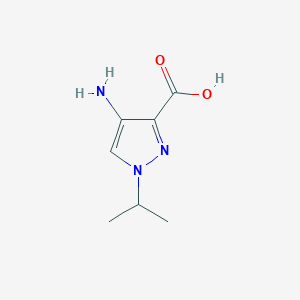

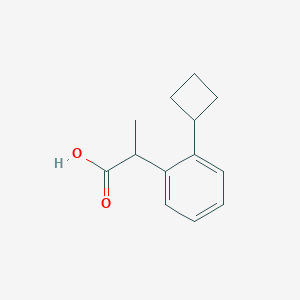
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
